REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[CH3:15].[CH2:17]1[CH2:24][O:23][S:20](=[O:22])(=[O:21])[CH2:19][CH2:18]1>>[S:20]([CH2:19][CH2:18][CH2:17][CH2:24][N:4]1[C:5]2[CH:6]=[CH:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[C:10]=2[C:2]([CH3:16])([CH3:1])[CH:3]1[CH3:15])([OH:23])(=[O:22])=[O:21]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC1(C(=NC=2C=CC3=C(C12)C=CC=C3)C)C
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Name
|
|
Quantity
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0.5 mL
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Type
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reactant
|
Smiles
|
C1CCS(=O)(=O)OC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered off
|
Type
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TEMPERATURE
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Details
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after cooling
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Type
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WASH
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Details
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washed with acetone
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Type
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CUSTOM
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Details
|
dried for 3 h at 100° C
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Duration
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3 h
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Type
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CUSTOM
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Details
|
Yield: 1.13 g (70%) gray-white solid, melting point 263° C. (Lit. review: H. Langhals, C. Haritoglou, Der Ophthalmologe 2009, 106, 16-20: 266° C.)
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Name
|
|
Type
|
|
Smiles
|
S(=O)(=O)(O)CCCCN1C(C(C=2C3=C(C=CC12)C=CC=C3)(C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |